molecular formula C25H20N4O4 B2634295 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-11-6

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2634295
CAS No.: 901005-11-6
M. Wt: 440.459
InChI Key: UUKBSSASFCVBLE-UHFFFAOYSA-N
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Description

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a pyrazoloquinoline core, which is a fused heterocyclic system, and is substituted with ethoxy, methoxy, and nitrophenyl groups.

Preparation Methods

The synthesis of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction might involve the use of a suitable catalyst and solvent, followed by heating to promote the formation of the pyrazoloquinoline core. Industrial production methods often focus on optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, compounds with different substituents on the quinoline ring may exhibit different reactivity and biological activity .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Biological Activity

8-Ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its varied pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Pyrazoloquinoline core : This core structure is known for its biological activity.
  • Substituents : The presence of ethoxy, methoxy, and nitrophenyl groups enhances its chemical reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Core StructurePyrazolo[4,3-c]quinoline
Ethoxy GroupEnhances solubility and biological activity
Methoxy GroupModulates electronic properties
Nitrophenyl GroupPotentially contributes to antimicrobial activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to standard treatments like pyrazinamide and streptomycin. This suggests its potential as a therapeutic agent in tuberculosis treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits nitric oxide production in cellular models, which is a critical pathway in the inflammatory response. This activity positions it as a candidate for further research in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have suggested that modifications in the substituents of pyrazoloquinolines can lead to enhanced anticancer properties. Variations in the compound's structure have been linked to increased binding affinity to specific molecular targets involved in cancer progression . Ongoing research aims to elucidate the mechanisms through which this compound exerts its anticancer effects.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of pyrazoloquinolines, including our compound of interest. These studies typically involve:

  • Synthesis Procedures : Multi-step organic reactions are employed to synthesize the target compound. Reagents such as halogenating agents and specific solvents are utilized to optimize yield and purity.
  • Biological Assays : Various assays are conducted to evaluate antimicrobial and anti-inflammatory activities. These include broth microdilution methods for determining minimum inhibitory concentrations and assays for nitric oxide inhibition.

Table 2: Summary of Biological Activities from Recent Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition of M. tuberculosis
Anti-inflammatoryInhibition of nitric oxide production
AnticancerEnhanced binding affinity observed

Properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-33-20-10-11-23-21(14-20)25-22(15-26-23)24(16-6-4-9-19(12-16)32-2)27-28(25)17-7-5-8-18(13-17)29(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKBSSASFCVBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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